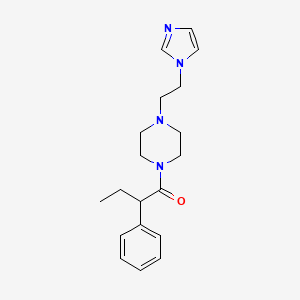![molecular formula C17H30ClNO B2628341 4-[(3,5-Dimethyl-1-adamantyl)methyl]morpholine hydrochloride CAS No. 473445-47-5](/img/structure/B2628341.png)
4-[(3,5-Dimethyl-1-adamantyl)methyl]morpholine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(3,5-Dimethyl-1-adamantyl)methyl]morpholine hydrochloride is a synthetic organic compound that belongs to the adamantane family Adamantane derivatives are known for their unique cage-like structure, which imparts significant stability and rigidity to the molecules
Mecanismo De Acción
Target of Action
The primary targets of 4-[(3,5-Dimethyl-1-adamantyl)methyl]morpholine hydrochloride are currently unknown. This compound is a derivative of adamantane, a class of compounds known for their high reactivity and potential for use in the synthesis of various functional derivatives . .
Mode of Action
The mode of action of this compound is not well-documented. Given its adamantane structure, it may interact with its targets in a manner similar to other adamantane derivatives. These interactions often involve the formation of stable complexes with target molecules, leading to changes in their function . .
Biochemical Pathways
Adamantane derivatives have been associated with a wide range of potential applications, including the synthesis of bioactive compounds and pharmaceuticals . .
Result of Action
As a derivative of adamantane, it may share some of the properties of other adamantane compounds, which include high reactivity and potential for use in the synthesis of various functional derivatives . .
Análisis Bioquímico
Biochemical Properties
It is known that adamantane derivatives, such as this compound, can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is likely influenced by the unique structure of the adamantane moiety .
Cellular Effects
Adamantane derivatives have been shown to have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, suggesting that they may influence various cellular processes .
Molecular Mechanism
It is known that adamantane derivatives can undergo a wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .
Temporal Effects in Laboratory Settings
Adamantane derivatives are known for their excellent thermal stability .
Metabolic Pathways
It is known that adamantane derivatives can be synthesized via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives .
Transport and Distribution
Adamantane derivatives are known for their unique structural properties, which may influence their transport and distribution .
Subcellular Localization
The unique structure of adamantane derivatives may influence their localization within the cell .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,5-Dimethyl-1-adamantyl)methyl]morpholine hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Friedel-Crafts Alkylation: The initial step involves the alkylation of adamantane with a suitable alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride.
Reduction: The resulting intermediate is then reduced using a reducing agent like lithium aluminum hydride to obtain the desired adamantane derivative.
Morpholine Introduction: The next step involves the reaction of the adamantane derivative with morpholine under basic conditions to form the final product.
Hydrochloride Formation: The final step is the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-[(3,5-Dimethyl-1-adamantyl)methyl]morpholine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or hydrogen gas in the presence of a catalyst to modify the adamantane core.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Hydroxylated or carbonylated adamantane derivatives.
Reduction: Reduced adamantane derivatives with modified functional groups.
Substitution: Substituted morpholine or adamantane derivatives with various functional groups.
Aplicaciones Científicas De Investigación
4-[(3,5-Dimethyl-1-adamantyl)methyl]morpholine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly for its stability and ability to cross biological membranes.
Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings.
Comparación Con Compuestos Similares
Similar Compounds
1-Adamantanamine hydrochloride: Another adamantane derivative with similar structural features but different functional groups.
3,5-Dimethyladamantane: A simpler adamantane derivative without the morpholine moiety.
4-(1-Adamantyl)morpholine: A related compound with a different substitution pattern on the adamantane core.
Uniqueness
4-[(3,5-Dimethyl-1-adamantyl)methyl]morpholine hydrochloride is unique due to its combination of the adamantane core and the morpholine moiety. This combination imparts both stability and versatility, making it suitable for a wide range of applications in various fields. The presence of the dimethyl groups on the adamantane core further enhances its stability and reactivity, distinguishing it from other similar compounds.
Propiedades
IUPAC Name |
4-[(3,5-dimethyl-1-adamantyl)methyl]morpholine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO.ClH/c1-15-7-14-8-16(2,10-15)12-17(9-14,11-15)13-18-3-5-19-6-4-18;/h14H,3-13H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAMPDCWQKHBEMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)CN4CCOCC4)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![ethyl 2-(8-cyclohexyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2628262.png)

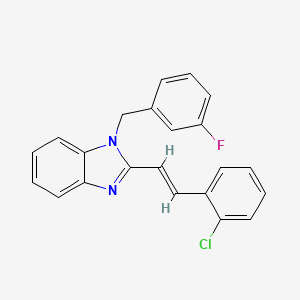

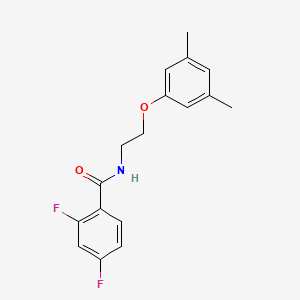
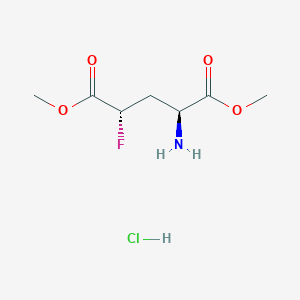
![4-[butyl(methyl)sulfamoyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2628270.png)
![N-[2-(3-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N'-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2628273.png)
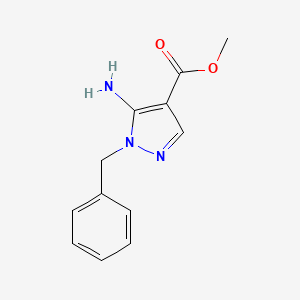
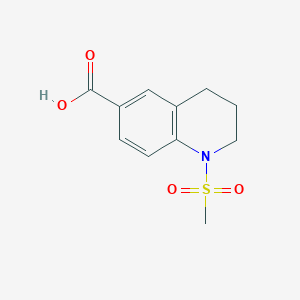
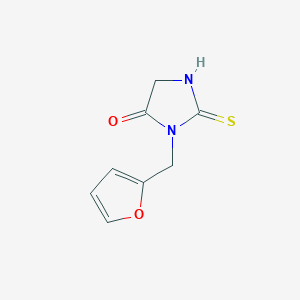
![N-[1-(benzenesulfonyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]thiophene-2-carboxamide](/img/structure/B2628278.png)
![1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl}ethan-1-one](/img/structure/B2628280.png)
